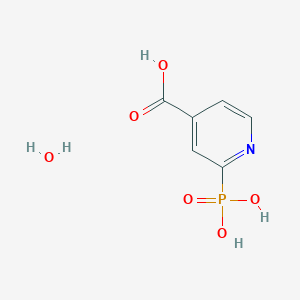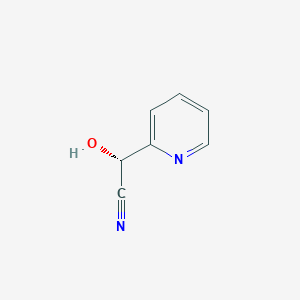
(alphaR)-alpha-Hydroxypyridine-2-acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(alphaR)-alpha-Hydroxypyridine-2-acetonitrile is an organic compound with a hydroxyl group attached to the alpha carbon of a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (alphaR)-alpha-Hydroxypyridine-2-acetonitrile can be achieved through several methods. One common approach involves the Strecker synthesis, where an aldehyde or ketone reacts with ammonia and hydrogen cyanide to form an alpha-aminonitrile, which is then hydrolyzed to yield the desired compound . Another method involves the amidomalonate synthesis, which is an extension of the malonic ester synthesis .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Strecker synthesis due to its efficiency and cost-effectiveness. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(alphaR)-alpha-Hydroxypyridine-2-acetonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of pyridine-2-acetone.
Reduction: Formation of (alphaR)-alpha-aminopyridine-2-acetonitrile.
Substitution: Formation of various substituted pyridine derivatives.
Applications De Recherche Scientifique
(alphaR)-alpha-Hydroxypyridine-2-acetonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (alphaR)-alpha-Hydroxypyridine-2-acetonitrile involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The nitrile group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Alpha-hydroxycarboxylic acids: Compounds like glycolic acid and lactic acid, which have a hydroxyl group adjacent to a carboxyl group.
Alpha-aminonitriles: Compounds like alpha-aminopyridine-2-acetonitrile, which have an amino group adjacent to a nitrile group.
Uniqueness
(alphaR)-alpha-Hydroxypyridine-2-acetonitrile is unique due to the presence of both a hydroxyl group and a nitrile group on the same carbon atom, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Propriétés
Formule moléculaire |
C7H6N2O |
|---|---|
Poids moléculaire |
134.14 g/mol |
Nom IUPAC |
(2R)-2-hydroxy-2-pyridin-2-ylacetonitrile |
InChI |
InChI=1S/C7H6N2O/c8-5-7(10)6-3-1-2-4-9-6/h1-4,7,10H/t7-/m0/s1 |
Clé InChI |
QUNRUINSQUUCSU-ZETCQYMHSA-N |
SMILES isomérique |
C1=CC=NC(=C1)[C@H](C#N)O |
SMILES canonique |
C1=CC=NC(=C1)C(C#N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Benzofurancarboxylic acid, 5-[bis(2-hydroxyethyl)amino]-, ethyl ester](/img/structure/B15166773.png)

![N-[(2S)-5-[(Diaminomethylidene)amino]-2-(D-phenylalanylamino)-2-(piperidine-1-carbonyl)pentanoyl]-L-serine](/img/structure/B15166779.png)
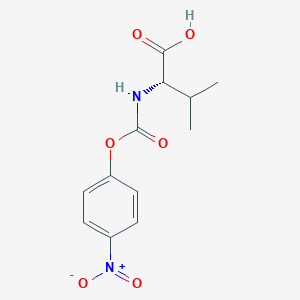
![[(4-Methylphenoxy)(tosylimino)methyl] azide](/img/structure/B15166789.png)

![N~1~-[3-(1-Azacyclopentadec-6-en-1-yl)propyl]propane-1,3-diamine](/img/structure/B15166806.png)
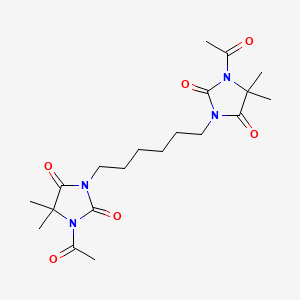
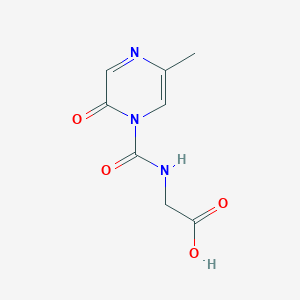

![(1S,2S,3R,4R)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B15166844.png)


